This compound can be classified under the category of oxazole derivatives, which are known for their diverse biological activities. Quinoline derivatives, including 5-(Quinolin-6-yl)-1,2-oxazol-3-amine, are frequently studied for their roles in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The synthesis and characterization of such compounds often involve advanced organic chemistry techniques.
The synthesis of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine can be achieved through various methods. One notable approach involves the condensation reaction between a quinoline derivative and an isocyanide in the presence of a catalyst. For instance, a palladium-catalyzed three-component reaction can be utilized to synthesize oxazole derivatives from quinoline precursors .
The typical procedure includes:
This method allows for the efficient formation of the oxazole ring while maintaining the integrity of the quinoline structure.
5-(Quinolin-6-yl)-1,2-oxazol-3-amine can participate in various chemical reactions due to its functional groups. Notably:
These reactions enhance its utility in synthesizing more complex molecules with potential therapeutic applications.
The mechanism of action for 5-(Quinolin-6-yl)-1,2-oxazol-3-amine primarily involves its interaction with specific biological targets such as kinases. The compound exhibits selective inhibitory activity against various kinases (e.g., RET, PDGFR), which are critical in signaling pathways related to cell proliferation and survival .
The proposed mechanism includes:
5-(Quinolin-6-yl)-1,2-oxazol-3-amine exhibits several notable physical and chemical properties:
Characterization methods such as Infrared Spectroscopy (IR) provide insights into functional groups present within the molecule.
5-(Quinolin-6-yl)-1,2-oxazol-3-amine has potential applications in several scientific fields:
Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for future clinical applications.
The strategic integration of quinoline and isoxazole pharmacophores represents a deliberate innovation in medicinal chemistry, driven by the proven bioactivity of both heterocyclic systems. Quinoline derivatives have been established as privileged scaffolds in anticancer chemotherapeutics, exemplified by kinase inhibitors such as AZD8931 (a reversible EGFR/HER2/HER3 inhibitor) and BKM120 (a PI3Kα inhibitor with IC₅₀ = 0.03 μM) [4] [8]. Concurrently, 3-aminoisoxazole motifs have emerged as critical hydrogen-bonding domains in kinase-targeted agents, enabling key interactions with conserved catalytic residues. The hybridization of these systems—exemplified by 5-(quinolin-6-yl)-1,2-oxazol-3-amine—originated from rational drug design paradigms seeking to merge complementary pharmacophoric elements. Early work demonstrated that such hybrids could exploit synergistic binding: the quinoline nucleus intercalates into hydrophobic pockets, while the isoxazole amine serves as a hydrogen bond donor/acceptor switch [4] [6]. This design logic mirrors clinically successful hybrid architectures like PI-103 (a multi-kinase inhibitor), where synergistic fragment interactions enhance target affinity [4]. The specific fusion at the quinoline-6-position optimizes spatial orientation for target engagement, as evidenced by improved inhibitory profiles in in vitro cancer models compared to non-hybridized analogs [4].
Table 1: Evolution of Key Quinoline-Isoxazole Hybrids in Drug Discovery
Compound | Key Structural Features | Target/Activity | Reference |
---|---|---|---|
PI-103 | Morpholinopyrimidine + phenol | Multi-target PI3K/mTOR inhibitor | [4] |
BKM120 | Aminopyridine + morpholine | PI3Kα inhibitor (IC₅₀ = 0.03 μM) | [4] |
5-(Quinolin-6-yl)-1,2-oxazol-3-amine | Quinoline-6-isoxazole + 3-amine | Antiproliferative agent (PI3K pathway) | [2] [4] |
5-(Quinolin-6-yl)-1,2-oxazol-3-amine (CAS: 1482213-28-4; Molecular Formula: C₁₂H₉N₃O; MW: 211.22 g/mol) possesses distinctive electronic and steric features that define its pharmacophoric utility. The molecule’s planar conformation, evidenced by X-ray crystallography of analogs, facilitates intercalation into kinase ATP-binding sites [6]. Critical hydrogen-bonding motifs include:
Table 2: Key Physicochemical and Structural Descriptors
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 211.22 g/mol | PubChem [1] [5] |
SMILES | Nc1cc(on1)c2ccc3ncccc3c2 | PubChem [2] [5] |
InChIKey | VBWQKYAHESPYSU-UHFFFAOYSA-N | PubChem [2] |
Topological Polar Surface Area | 69.1 Ų | ChemAxon [5] |
Hydrogen Bond Donors | 2 | PubChem [1] |
Hydrogen Bond Acceptors | 4 | PubChem [1] |
logP (Predicted) | 2.4 | PubChem [2] |
Quantum mechanical modeling reveals intramolecular charge transfer from the electron-rich isoxazole to the quinoline system, enhancing dipole moment (5.2 Debye) and polarizability [6]. This electronic profile promotes optimal desolvation energy upon target binding (-9.8 kcal/mol in PI3Kα docking simulations) [4].
Research on 5-(quinolin-6-yl)-1,2-oxazol-3-amine spans three strategic domains:1. Synthetic Methodology Development: Optimized Suzuki-Miyaura cross-coupling protocols enable efficient synthesis. A representative route involves:- Quinoline-6-boronic ester + 3-amino-5-iodoisoxazole → Pd(PPh₃)₄ catalysis (82% yield) [3] [5].- Regioselective control is achieved via protecting group strategies (e.g., SEM-protected isoxazole amines) [5].2. Structure-Activity Relationship (SAR) Profiling: Systematic modifications explore pharmacophore tolerance:- Quinoline C4-modification: Morpholino groups enhance PI3Kα inhibition (IC₅₀ < 0.1 μM) [4].- Isoxazole 5-substitution: Methyl groups reduce potency (ΔpIC₅₀ = -1.3), indicating steric sensitivity [4] [8].3. Target Identification and Mechanism: The compound demonstrates nanomolar antiproliferative activity against HCT-116 (colon) and MCF-7 (breast) cancer lines, implicating PI3K/mTOR pathway disruption. Kinome-wide profiling confirms selective binding to PI3Kα (Kd = 38 nM) via hinge-region hydrogen bonds (Val882 NH···N-isoxazole) [4].
Table 3: Biological Activity of Select Derivatives
Substituent Pattern | HCT-116 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Target Affinity (PI3Kα Kd) |
---|---|---|---|
Parent compound | 0.48 ± 0.05 | 0.62 ± 0.08 | 38 nM |
4-Morpholinoquinoline analog | 0.11 ± 0.02 | 0.15 ± 0.03 | 8 nM |
7-Trifluoroethoxy analog | 0.19 ± 0.04 | 0.23 ± 0.05 | 15 nM |
Data derived from in vitro assays in [4]
Emerging applications include its use as a building block for PET radiotracers (via brominated analogs, e.g., 4-bromo-5-quinolin-6-yl-1,2-oxazol-3-amine [CID 79556772]) and fluorescent probes targeting kinase dysregulation [1] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1